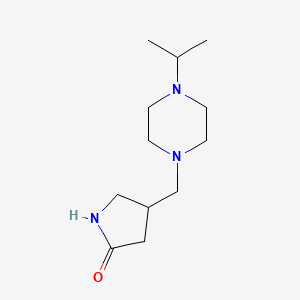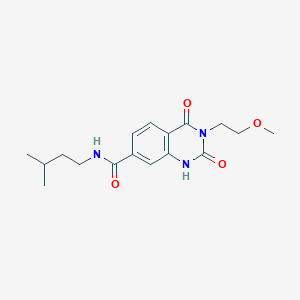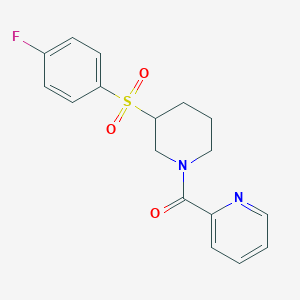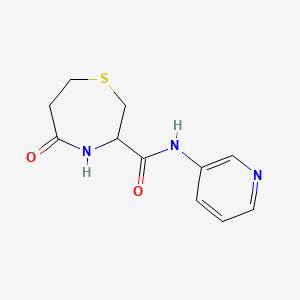
4-((4-Isopropylpiperazin-1-yl)methyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-((4-Isopropylpiperazin-1-yl)methyl)pyrrolidin-2-one” is a chemical compound . It is a derivative of pyrrolidin-2-one, which is a structural feature recurrent in antitumor agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of “4-((4-Isopropylpiperazin-1-yl)methyl)pyrrolidin-2-one” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen heterocycles . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
While specific chemical reactions involving “4-((4-Isopropylpiperazin-1-yl)methyl)pyrrolidin-2-one” are not available, similar compounds have been studied. For example, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- The synthesis of heterocyclic compounds, including pyrrolidine derivatives, is a significant area of research due to their diverse biological activities. These compounds have been synthesized and evaluated for their binding affinity towards various receptors and their potential as antimycobacterial, anti-inflammatory, and anticancer agents. For example, the synthesis and 3D QSAR of new pyrazolo[3,4-b]pyridines demonstrated potent and selective inhibition of A1 adenosine receptors, highlighting the structural affinity and selectivity toward specific receptor subtypes (Manetti et al., 2005).
Antimicrobial and Anticancer Activities
- Derivatives of pyrrolidine have been investigated for their antimycobacterial properties, showing significant activity against Mycobacterium tuberculosis. For instance, the study on 1,5-Diphenylpyrrole derivatives probed the influence of lipophilic substituents on antimycobacterial activity, revealing compounds with enhanced potency compared to existing treatments (Biava et al., 2008).
- Additionally, novel pyrazolopyrimidines derivatives were synthesized and showed promising anticancer and anti-5-lipoxygenase activities, indicating the potential of these compounds in cancer therapy and as anti-inflammatory agents (Rahmouni et al., 2016).
Structural Analysis and Pharmacological Activity
- The design and synthesis of compounds incorporating the pyrrolidine moiety have led to the development of inhibitors targeting specific enzymes or receptors, such as influenza neuraminidase inhibitors. These studies involve detailed structural analysis to understand the interaction between the synthesized compounds and their biological targets, informing the development of more effective and selective agents (Wang et al., 2001).
Safety and Hazards
Mecanismo De Acción
Target of action
Compounds with a pyrrolidin-2-one scaffold have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of action
Without specific information on “4-((4-Isopropylpiperazin-1-yl)methyl)pyrrolidin-2-one”, it’s difficult to explain its interaction with its targets. The pyrrolidin-2-one ring is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical pathways
Pyrrolidin-2-one derivatives have been reported to have various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action environment
The nature of the analyzed compounds plays an important role in chiral discrimination .
Propiedades
IUPAC Name |
4-[(4-propan-2-ylpiperazin-1-yl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-10(2)15-5-3-14(4-6-15)9-11-7-12(16)13-8-11/h10-11H,3-9H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUNCSYXBOACGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Isopropylpiperazin-1-yl)methyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-fluorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2579266.png)
![7-bromo-4-(2,4-dinitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2579268.png)


![Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)
![Thieno[3,2-c]pyridin-4(5H)-one, 7-chloro-](/img/structure/B2579278.png)
![N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2579279.png)

![3-cyclopentyl-7-{[4-(methylthio)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2579282.png)
![N-(3,5-difluorobenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2579284.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B2579287.png)
![N-butyl-N-methyl-3-(2-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2579288.png)